2-Fluoroethylamine

Vue d'ensemble

Description

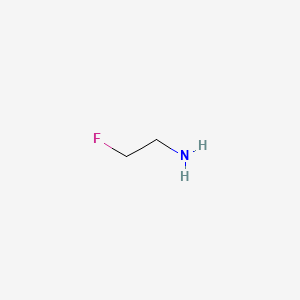

2-Fluoroethylamine hydrochloride is a fluorinated alkylammonium salt . Studies suggest that adding a fluorine atom to it leads to a double gauche effect in the resulting 2,2-difluoroethylamine chloride .

Synthesis Analysis

2-Fluoroethylamine hydrochloride may be used in the synthesis of the following: 2-fluoroethylisocyanate, 1,3-bis-(2-fluoroethyl) urea (BFU), N-2-fluoroethylmaleimide .Molecular Structure Analysis

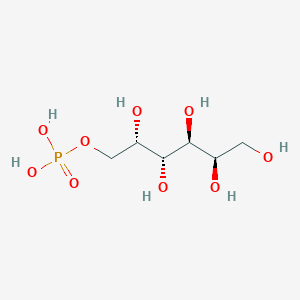

The molecular formula of 2-Fluoroethylamine is FCH2CH2NH2 · HCl . Its molecular weight is 99.54 .Chemical Reactions Analysis

The addition of a fluorine atom in 2-fluoroethylamine hydrochloride leads to a double gauche effect in the resulting 2,2-difluoroethylamine chloride . This effect is attributed to σCH→σCF and σCH→σCN interactions .Physical And Chemical Properties Analysis

2-Fluoroethylamine is a solid at 20 degrees Celsius . It has a melting point of 99-103 °C .Applications De Recherche Scientifique

Perovskite Solar Cells Efficiency and Stability

2-Fluoroethylamine (FEA) has been utilized in perovskite solar cells for defect passivation, which is crucial for enhancing device performance and stability. The integration of FEA into perovskite films has shown to suppress nonradiative recombination, improve carrier lifetime, and enhance film-air interface hydrophobicity. Specifically, the use of 1-fluoroethylamine resulted in the highest efficiency of 23.40%, while 2,2,2-trifluoroethylamine demonstrated the best environmental stability, maintaining 87% of initial efficiency after 1200 hours in an ambient environment. These findings suggest that FEA is a promising material for improving the efficiency and durability of perovskite solar cells (Su et al., 2021).

Hydrogen Peroxide Scavenger Synthesis

N-(2-[18F]fluoroethyl)-N′-methylthiourea ([18F]FEMTU), a fluorine-18 labeled derivative of the hydrogen peroxide scavenger dimethylthiourea (DMTU), was synthesized using 2-fluoroethylamine. This compound was produced through the reaction of 2-[18F]fluoroethylamine with methylisothiocyanate, suggesting a potential application in the field of biochemistry for hydrogen peroxide scavenging (Gilissen et al., 1998).

Conformational and Thermal Studies

2-Fluoroethylamine has been the subject of conformational and thermal studies, particularly in solid Xe matrices. These studies revealed four conformers of 2-fluoroethylamine, providing insights into its thermal behavior and conformational preferences. This research enhances the understanding of 2-fluoroethylamine's physical properties, which can be crucial for its application in various scientific fields (Räsänen et al., 1984).

Vibrational Spectra Analysis

The vibrational spectra of 2-fluoroethylamine have been extensively studied, enhancing our understanding of its conformations in different phases. This research contributes to the broader knowledge of its chemical behavior, which is essential for its application in spectroscopy and related fields (Smith & Kalasinsky, 1986).

Positron Emission Tomography (PET) in Oncology

2-Fluoroethylamine derivatives have been utilized in PET imaging, particularly in the context of oncology. This application has significant implications for cancer diagnosis and treatment monitoring, as PET imaging plays a crucial role in these areas (Shields, 2006).

Gauche Preference Studies

Studies have shown a large gauche preference in 2-fluoroethylamine when protonated, highlighting its unique conformational behavior. This research provides valuable insights into the molecular structure of 2-fluoroethylamine, which can be beneficial in various chemical applications (Briggs et al., 2004).

Propriétés

IUPAC Name |

2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6FN/c3-1-2-4/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURHRJBOFNDYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193607 | |

| Record name | Ethanamine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoroethylamine | |

CAS RN |

406-34-8 | |

| Record name | Ethanamine, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,4,5-Trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one](/img/structure/B1213604.png)